molecular formula C11H13NO B12828743 3-Ethyl-4-methoxyindole

3-Ethyl-4-methoxyindole

Cat. No.: B12828743
M. Wt: 175.23 g/mol
InChI Key: NDLJVFLWWMLBIO-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Ethyl-4-methoxy-1H-indole, can be achieved through various methods. Some classical synthesis methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods typically involve the cyclization of appropriate precursors under specific reaction conditions.

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Ethyl-4-methoxy-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.

    Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. For instance, it can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-Methylindole
  • 4-Methoxyindole
  • 5-Ethylindole

Uniqueness

3-Ethyl-4-methoxy-1H-indole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-4-methoxy-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-8-7-12-9-5-4-6-10(13-2)11(8)9/h4-7,12H,3H2,1-2H3

InChI Key

NDLJVFLWWMLBIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C(=CC=C2)OC

Origin of Product

United States

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